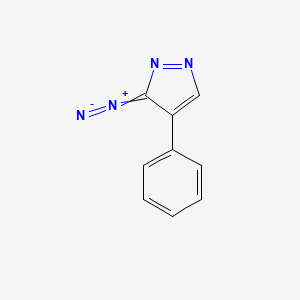
3-Diazo-4-phenyl-3H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazo-4-phenyl-3H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a diazo group. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science. The presence of the diazo group makes it a versatile intermediate in organic synthesis, allowing for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazo-4-phenyl-3H-pyrazole typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the cyclocondensation of acetylenic ketones with aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . Another approach involves the use of diazo compounds in [3+2] cycloaddition reactions with dipolarophiles .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as multicomponent reactions and the use of transition-metal catalysts. These methods are designed to maximize yield and minimize by-products, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Diazo-4-phenyl-3H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include pyrazolone derivatives, amines, and substituted pyrazoles, which have significant applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3-Diazo-4-phenyl-3H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Diazo-4-phenyl-3H-pyrazole involves its interaction with various molecular targets and pathways. The diazo group can participate in cycloaddition reactions, leading to the formation of new heterocyclic structures. These interactions can modulate biological pathways, resulting in therapeutic effects such as inhibition of enzymes or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
3,5-Diphenyl-4H-pyrazole: Similar in structure but lacks the diazo group.
4-Phenyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
3-Diazo-1H-pyrazole: Contains a diazo group but differs in the position of the phenyl group.
Uniqueness: 3-Diazo-4-phenyl-3H-pyrazole is unique due to the presence of both the diazo group and the phenyl ring, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various applications .
Eigenschaften
CAS-Nummer |
12108-09-7 |
|---|---|
Molekularformel |
C9H6N4 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
3-diazo-4-phenylpyrazole |
InChI |
InChI=1S/C9H6N4/c10-12-9-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
MBBKJDQYFDBKKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=NC2=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)
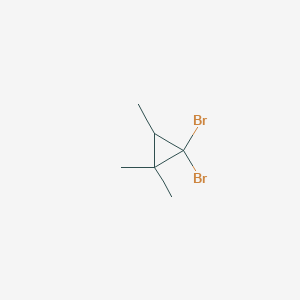
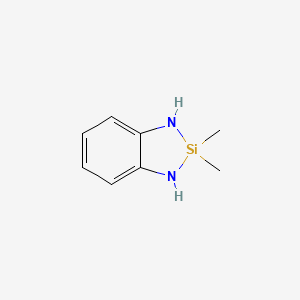
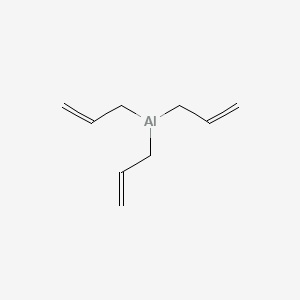
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)
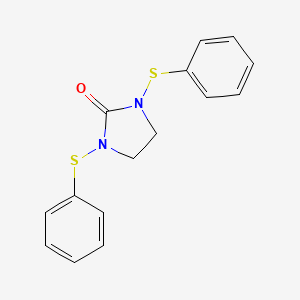

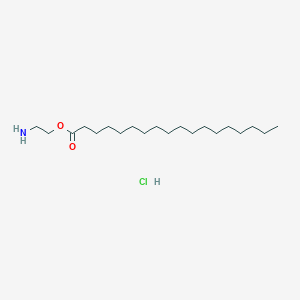
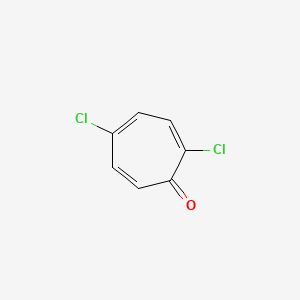
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

